1-Bromo-1-(4-bromophenyl)propan-2-one
Description
1-Bromo-1-(4-bromophenyl)propan-2-one is a brominated aromatic ketone featuring two bromine substituents: one at the β-position of the propan-2-one backbone and another at the para position of the phenyl ring.
Properties
Molecular Formula |
C9H8Br2O |
|---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
1-bromo-1-(4-bromophenyl)propan-2-one |
InChI |
InChI=1S/C9H8Br2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,1H3 |
InChI Key |
DOSBZAYSJDPCSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their properties:
Key Observations:
- Positional Isomerism: The placement of bromine on the propanone backbone (C1 vs. C2) significantly alters reactivity. For example, α-bromo ketones (e.g., 2-bromo derivatives) are more electrophilic and prone to nucleophilic substitution than β-bromo analogs .
- Aromatic Substitution : The para-bromophenyl group is a common motif in bioactive compounds (e.g., FPR agonists in ), suggesting that the target compound’s brominated phenyl group could enhance binding affinity in similar applications .
Physicochemical Properties
- Crystallography and Hydrogen Bonding: Compounds like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one () exhibit defined crystal packing due to C=O···H interactions. The target compound’s dual bromine atoms may enhance van der Waals forces, increasing melting points compared to mono-halogenated analogs .
- Solubility : The presence of two bromine atoms likely reduces aqueous solubility compared to chloro or methyl-substituted analogs, as seen in and .
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